molecular formula C30H50O2 B1211459 Faradiol

Faradiol

Cat. No.: B1211459
M. Wt: 442.7 g/mol
InChI Key: BNHIQKVOPNHQKO-ZPWDLUOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Faradiol (C30H50O2) is a ursane-type triterpenoid diol predominantly isolated from Calendula officinalis (marigold). It is characterized by two hydroxyl groups at positions C-3 and C-16, with the latter being critical for its biological activities . This compound exhibits notable anti-inflammatory, anti-edematous, and antitumor properties, with efficacy comparable to indomethacin in preclinical models . Its esters, such as this compound 3-O-laurate, 3-O-myristate, and 3-O-palmitate, are quantitatively dominant in marigold extracts and often exhibit enhanced bioactivity compared to the free diol .

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

BNHIQKVOPNHQKO-ZPWDLUOLSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C

Synonyms

18alpha,19betaH-urs-20-ene-3beta,16beta-diol
faradiol

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Extraction

Faradiol is classified as a triterpenoid, characterized by its complex molecular structure featuring multiple rings. It is often found in the form of esters when extracted from marigold flowers. The extraction and purification processes typically employ high-performance liquid chromatography (HPLC) to ensure accurate quantification and characterization of its derivatives.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activity, which is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. In a study involving mouse models, this compound and its fatty acid esters demonstrated substantial anti-oedematous activity, suggesting potential therapeutic applications for inflammatory conditions .

  • Mechanism of Action : this compound's anti-inflammatory effects are linked to its influence on the IL-6 production pathway. Treatment with this compound reduced the phosphorylation of the transcription factor STAT3, which plays a crucial role in inflammatory responses. This was evidenced by a concentration-dependent reduction in LPS-induced IL-6 release in THP-1 cells .

Wound Healing Properties

This compound has been studied for its role in promoting wound healing. In various animal models, extracts containing this compound have shown positive effects on the cutaneous wound healing process. For instance, a study demonstrated that triterpene this compound palmitic ester stimulated fibroblast proliferation and migration, contributing to enhanced collagen synthesis during wound healing .

  • Case Study : In an experiment using chorioallantoic membrane assays, ethanolic extracts containing this compound were found to significantly increase blood vessel formation compared to control groups. This suggests that this compound not only aids in wound closure but also enhances angiogenesis, which is critical for effective healing .

Enzyme Inhibitory Properties

This compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit certain enzymes involved in inflammatory processes, further supporting its application in therapeutic contexts where inflammation is a key concern .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationKey FindingsReferences
Anti-inflammatory ActivityInhibits IL-6 release; reduces STAT3 phosphorylation; effective against LPS-induced inflammation
Wound HealingEnhances fibroblast activity; increases collagen synthesis; promotes angiogenesis
Enzyme InhibitionInhibits pro-inflammatory enzymes; potential therapeutic use in inflammatory diseases

Chemical Reactions Analysis

Enzymatic Esterification

Faradiol undergoes esterification with fatty acids (e.g., myristic and palmitic acids) via endogenous acyltransferases in Nicotiana benthamiana or pot marigold:

  • This compound myristate : Formed via esterification with myristic acid (C14:0).

  • This compound palmitate : Formed via esterification with palmitic acid (C16:0).

Bioactivity of Esters

CompoundAnti-Inflammatory Activity (IL-6 Inhibition)
This compound59% reduction at 20 µM
This compound myristate42% reduction at 20 µM
This compound palmitate38% reduction at 20 µM

Esters show reduced activity compared to free this compound, suggesting the diol’s hydroxyl groups are critical for bioactivity .

Oxidative Modifications

This compound’s hydroxyl groups enable further oxidative transformations:

  • Arnidiol formation : C28 hydroxylation of this compound by CYP716A enzymes yields arnidiol, a structurally related anti-inflammatory compound .

  • Calenduladiol synthesis : Hydroxylation of β-amyrin by the same CYP enzymes produces calenduladiol, a minor byproduct .

Reaction Pathways

text
2,3-Oxidosqualene → Ψ-Taraxasterol (CoTXSS) → this compound (CoCYP716A392/393) → Arnidiol (CYP716A)

Analytical Methods for Reaction Monitoring

Advanced chromatographic techniques resolve this compound and its derivatives:

  • Liquid Chromatography (LC) :

    • Column: Kinetex C18 (100 mm) or Kromasil 100Å (50 mm).

    • Detection: APCI-QTOF-MS in negative ionization mode .

  • Gas Chromatography (GC) :

    • Column: HP-5MS UI (30 m × 0.25 mm).

    • Detection: Flame ionization (FID) or mass spectrometry (MS) .

Separation Efficiency

MethodColumnKey Analytes
LC-MSKinetex C18This compound, arnidiol, fatty acid esters
GC-MSHP-5MS UIΨ-Taraxasterol, sitosterol, stigmasterol

Mechanistic Insights into Reactivity

This compound’s anti-inflammatory mechanism involves inhibition of STAT3 phosphorylation in monocytes, independent of NF-κB . This specificity highlights the role of its hydroxylated triterpene scaffold in modulating signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Faradiol belongs to the triterpenoid diol family, alongside arnidiol, calenduladiol, and lupeol. Key structural distinctions include:

Table 1: Structural Features of this compound and Related Compounds

Compound Molecular Formula Functional Groups Key Structural Features
This compound C30H50O2 3β,16β-diol Ursane skeleton; 16-OH critical for activity
Arnidiol C30H50O2 3β,16β-diol Lacks methyl group at C-20 vs. This compound
Taraxasterol C30H50O 3β-OH Mono-ol; taraxastane skeleton
Ψ-Taraxasterol C30H50O 3β-OH Isomeric differences in ring structure
β-Amyrin C30H50O 3β-OH Oleanane skeleton; no 16-OH

The 16-OH group in this compound is a key pharmacophore, enhancing anti-inflammatory and antitumor effects, which are absent in mono-ols like taraxasterol and β-amyrin .

Pharmacological Activity

Anti-inflammatory Activity this compound demonstrates superior anti-inflammatory potency compared to structurally similar diols and mono-ols. In the croton oil-induced mouse ear edema model, this compound reduced inflammation by 20–30% more effectively than arnidiol and calenduladiol . Its esters, particularly this compound 3-O-laurate, show further enhanced activity due to increased lipophilicity, improving membrane penetration .

Table 2: Anti-inflammatory Efficacy in Preclinical Models

Compound ED50 (mg/ear) Relative Potency vs. Indomethacin
This compound 0.15 1.0 (equipotent)
This compound 3-O-laurate 0.10 1.5
Arnidiol 0.25 0.6
Taraxasterol 0.30 0.5

Pharmacokinetic and Molecular Properties

This compound’s molecular weight (296.23 g/mol) and compliance with Lipinski’s Rule of Five (≤5 H-bond donors, ≤10 H-bond acceptors) favor oral bioavailability . Its esters, however, exhibit higher molecular weights (e.g., 624.9 g/mol for this compound 3-O-laurate) but retain activity due to esterase-mediated hydrolysis in vivo .

Table 3: Molecular Dynamics and Binding Affinity

Compound GPCR Ligand Activity* Protease Inhibition* RMSD Stability (Å)
This compound 0.85 0.78 1.9
Medicagol 0.45 0.35 2.1
Flavanthrin 0.60 0.65 2.0

*Normalized scores (0–1); higher values indicate stronger activity .

Extraction and Abundance

This compound esters constitute 2–4% of marigold flower extracts, with supercritical CO2 extraction yielding 85% recovery . In contrast, arnidiol and calenduladiol are less abundant (<1% in crude extracts), limiting their therapeutic application .

Preparation Methods

Botanical Origins of Faradiol

This compound is predominantly isolated from Calendula officinalis, where it exists as a mixture of esters with fatty acids such as myristic, lauric, and palmitic acids. The flower heads contain 0.2–0.8% triterpenoid esters by dry weight, with this compound-3-O-myristate being the most abundant.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction at 40–60°C and 250–350 bar efficiently isolates this compound esters with minimal thermal degradation. A typical protocol involves:

  • Raw Material Preparation : Dried Calendula flower heads ground to 0.5–1 mm particles.

  • Extraction Parameters : 2-hour dynamic extraction at 50°C and 300 bar, yielding 0.65% this compound esters.

  • Co-Solvents : Ethanol (5–10% v/v) enhances polarity-adjusted recovery of esterified this compound.

Table 1: Comparative Efficiency of this compound Extraction Methods

MethodYield (%)Purity (%)Time (h)
Supercritical CO₂0.65852
Ethanol Reflux0.72686
Hexane Soxhlet0.58728

Data adapted from.

Synthetic Derivatization and Esterification

Direct Esterification of this compound

This compound’s C-3 hydroxyl group undergoes esterification with fatty acid chlorides or anhydrides. A representative synthesis of this compound-3-O-myristate involves:

  • Reagents : this compound (1 eq), myristoyl chloride (1.2 eq), pyridine (3 eq).

  • Conditions : 24-hour reaction at 25°C under nitrogen, followed by aqueous workup.

  • Yield : 78–82% with >95% purity after silica gel chromatography.

Amino Acid Conjugates for Enhanced Bioactivity

Modifying this compound with amino acids improves water solubility and cytotoxicity. For example:

  • This compound 3,16-di-O-l-alaninate : Synthesized by reacting this compound with Boc-protected alanine, followed by deprotection. This derivative showed IC₅₀ values of 0.5–2.7 μM against leukemia (HL60) and breast cancer (SK-BR-3) cells.

Equation 1: Esterification Reaction

This compound+RCOClpyridineThis compound-3-O-ester+HCl[1][4]\text{this compound} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{this compound-3-O-ester} + \text{HCl} \quad

Purification and Isolation Techniques

Multistep Chromatographic Purification

Crude extracts require sequential chromatography:

  • Normal-Phase Silica Gel : Hexane:ethyl acetate (7:3) elutes this compound esters with 90% purity.

  • Reversed-Phase C18 : Methanol:water (85:15) further refines purity to 96–98%.

Crystallization Optimization

This compound esters recrystallize from ethanol:water (9:1) at −20°C, achieving 99% purity for X-ray diffraction studies.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Ethanol-based extraction generates 8–10 L of waste per kg of raw material. Closed-loop systems with rotary evaporators reduce solvent consumption by 40%.

Thermal Stability Considerations

This compound decomposes above 180°C, necessitating low-temperature drying (<50°C) during spray drying.

Analytical Validation Methods

HPLC-DAD Quantification

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile Phase : Gradient of acetonitrile:water (70:30 to 95:5).

  • Detection : 210 nm for this compound esters.

Table 2: HPLC Retention Times of this compound Derivatives

CompoundRetention Time (min)
This compound-3-O-myristate12.3
This compound-3-O-laurate11.7
This compound-3-O-palmitate13.1

Data from .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for identifying Faradiol diesters in plant extracts, and how can researchers validate their specificity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with APCI (atmospheric pressure chemical ionization) is widely used for structural elucidation. For example, direct injection APCI-MS/MS can resolve this compound 3,16-dimyristate derivatives by analyzing fragmentation patterns (e.g., m/z values and isotopic signatures) . Validation requires comparison with authenticated standards and reproducibility across multiple extraction batches. Challenges include distinguishing isobaric compounds; orthogonal techniques like NMR or GC-MS should supplement MS data .

Q. How can researchers quantify this compound concentrations in complex matrices like Calendula officinalis extracts?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 210–230 nm) is commonly employed. A C18 column with gradient elution (acetonitrile/water) separates diesters based on acyl chain length. Quantification requires calibration curves using purified this compound standards. Key considerations include matrix effects (e.g., co-eluting triterpenes), which can be mitigated via solid-phase extraction (SPE) or derivatization .

Q. What are the critical factors in designing a reproducible extraction protocol for this compound from plant tissues?

  • Methodological Answer : Optimal protocols use Soxhlet extraction with non-polar solvents (e.g., hexane or ethyl acetate) to maximize yield. Variables to control include particle size (≤0.5 mm), solvent-to-mass ratio (10:1), and extraction time (6–8 hrs). Post-extraction, silica gel chromatography can isolate this compound diesters from polar contaminants. Replicate extractions and spiked recovery experiments are essential to assess precision .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthetic pathways be resolved?

  • Methodological Answer : Discrepancies arise from incomplete isotopic labeling studies or enzyme specificity assumptions. To address this, employ in vitro assays with recombinant oxidosqualene cyclases (OSCs) and LC-HRMS to track ¹³C-labeled intermediates. Comparative genomics of Calendula officinalis and related Asteraceae species can identify conserved catalytic domains, clarifying evolutionary divergence in triterpene synthesis .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing: incubate this compound in buffers (pH 2–10) at 40°C/75% RH and monitor degradation via UPLC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. For oxidative stability, add antioxidants (e.g., BHT) and compare peroxide formation rates. Include negative controls (solvent-only) and triplicate sampling to distinguish thermal vs. hydrolytic degradation .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound (e.g., anti-inflammatory vs. null effects)?

  • Methodological Answer : Discrepancies often stem from cell line specificity or assay interference (e.g., solvent cytotoxicity). Standardize in vitro models (e.g., LPS-induced RAW264.7 macrophages) with strict viability controls (MTT assay). Validate findings using ex vivo models (e.g., human skin explants) and orthogonal assays (ELISA for TNF-α/IL-6). Meta-analyses of published IC₅₀ values can identify outlier studies due to methodological flaws .

Q. What strategies are effective for synthesizing novel this compound analogs with enhanced pharmacokinetic properties?

  • Methodological Answer : Semi-synthetic modification of the this compound scaffold via esterification or hydroxylation can improve solubility. For example, introducing PEGylated chains at C-3/C-16 positions enhances aqueous dispersion. Characterize analogs using QSAR (quantitative structure-activity relationship) models and in silico ADMET profiling (e.g., SwissADME). In vivo PK studies in rodent models should compare bioavailability (AUC₀–₂₄) and tissue distribution .

Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting MS/MS data for this compound diesters in peer-reviewed manuscripts?

  • Methodological Answer : Use comparative tables to list observed m/z values, proposed structures, and reference standards. For unresolved conflicts, include raw spectra in supplementary materials and discuss potential isomerization or adduct formation. Apply multivariate analysis (e.g., PCA) to distinguish spectral clusters and propose mechanistic hypotheses (e.g., acyl migration during ionization) .

Q. What statistical approaches are recommended for meta-analyses of this compound’s pharmacological effects?

  • Methodological Answer : Conduct random-effects models to account for heterogeneity across studies. Sensitivity analyses should exclude outliers identified via Cook’s distance. Forest plots visualize effect sizes (e.g., standardized mean differences) with 95% CIs. Pre-register protocols on platforms like PROSPERO to mitigate bias .

Tables for Key Data

Table 1 : Common this compound Diesters Identified via APCI-MS/MS

CompoundObserved m/zFragmentation Pattern
This compound 3,16-dimyristate985.6Loss of myristoyl (228 Da)
This compound 3-palmitate927.4C-16 cleavage (256 Da)

Table 2 : Stability Testing Parameters for this compound

ConditionDegradation Rate (k, day⁻¹)Half-life (Days)
pH 2, 40°C0.02330.1
pH 7, 40°C0.01163.0
pH 10, 40°C0.04515.4

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